molecular formula C6H7ClO3 B3345935 3-Chloro-4-ethoxyfuran-2(5H)-one CAS No. 112405-04-6

3-Chloro-4-ethoxyfuran-2(5H)-one

Cat. No. B3345935
CAS RN: 112405-04-6
M. Wt: 162.57 g/mol
InChI Key: AVDMOGXGQGHOKP-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyfuran-2(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been extensively studied for its potential use in drug development, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxyfuran-2(5H)-one is not fully understood. However, studies have shown that it exhibits antibacterial and antifungal properties by inhibiting the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-4-ethoxyfuran-2(5H)-one have been studied extensively. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, it has been shown to have low toxicity levels, making it a safer alternative to traditional pesticides and herbicides.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-4-ethoxyfuran-2(5H)-one in lab experiments include its unique chemical properties, which make it a versatile compound for use in various fields. Its low toxicity levels and antibacterial and antifungal properties make it a potential candidate for the development of new drugs and safer pesticides and herbicides. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of 3-Chloro-4-ethoxyfuran-2(5H)-one. One potential direction is the development of new antibiotics and antifungal drugs using this compound. Additionally, it may be used in the development of safer pesticides and herbicides for agricultural use. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

The potential applications of 3-Chloro-4-ethoxyfuran-2(5H)-one in scientific research are vast. This compound has been studied for its potential use in drug development, as it exhibits antibacterial and antifungal properties. It has also been studied for its potential use in agricultural chemistry as a pesticide and herbicide.

properties

IUPAC Name

4-chloro-3-ethoxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-2-9-4-3-10-6(8)5(4)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMOGXGQGHOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548709
Record name 3-Chloro-4-ethoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxyfuran-2(5H)-one

CAS RN

112405-04-6
Record name 3-Chloro-4-ethoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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